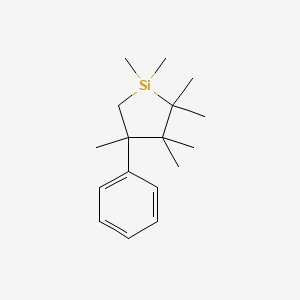
1,1,2,2,3,3,4-Heptamethyl-4-phenylsilolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3,4-Heptamethyl-4-phenylsilolane is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to a phenyl group and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4-Heptamethyl-4-phenylsilolane typically involves the reaction of phenylsilane with methylating agents under controlled conditions. One common method is the hydrosilylation of phenylsilane with methyl-substituted alkenes in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3,4-Heptamethyl-4-phenylsilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the phenyl group to a cyclohexyl group.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Cyclohexyl-substituted silanes.
Substitution: Various functionalized silanes depending on the nucleophile used.
Scientific Research Applications
1,1,2,2,3,3,4-Heptamethyl-4-phenylsilolane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance materials, such as silicone-based polymers and resins.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4-Heptamethyl-4-phenylsilolane involves its interaction with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to act as a cross-linking agent in polymerization reactions. Additionally, the phenyl group can participate in π-π interactions, enhancing the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound with four methyl groups bonded to silicon.
Phenyltrimethylsilane: Contains a phenyl group and three methyl groups bonded to silicon.
Hexamethyldisilane: Features two silicon atoms bonded to six methyl groups.
Uniqueness
1,1,2,2,3,3,4-Heptamethyl-4-phenylsilolane is unique due to its combination of a phenyl group and multiple methyl groups, which confer distinct chemical properties. Its structure allows for versatile reactivity and stability, making it valuable in various applications compared to simpler organosilicon compounds.
Properties
CAS No. |
88296-42-8 |
|---|---|
Molecular Formula |
C17H28Si |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
1,1,2,2,3,3,4-heptamethyl-4-phenylsilolane |
InChI |
InChI=1S/C17H28Si/c1-15(2)16(3,4)18(6,7)13-17(15,5)14-11-9-8-10-12-14/h8-12H,13H2,1-7H3 |
InChI Key |
CWIGMPVQBALMMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C([Si](CC1(C)C2=CC=CC=C2)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


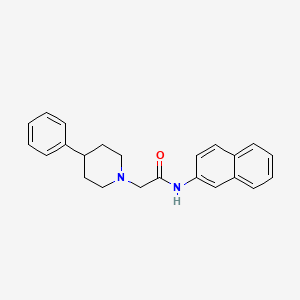
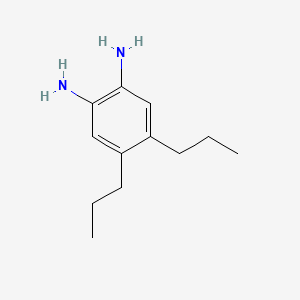
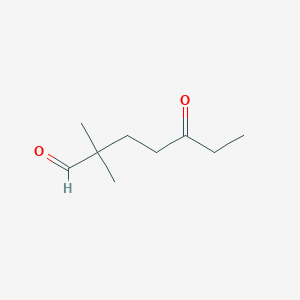
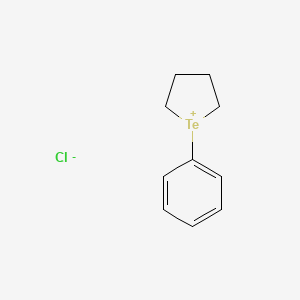
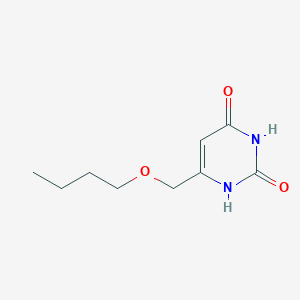
![(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14400540.png)
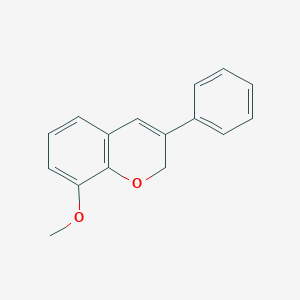
![Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate](/img/structure/B14400548.png)
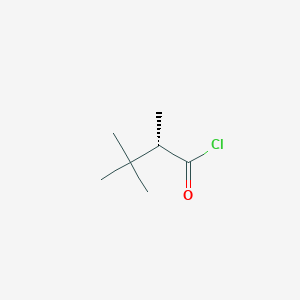
![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14400557.png)
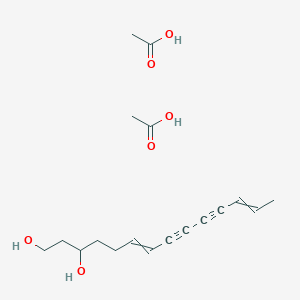
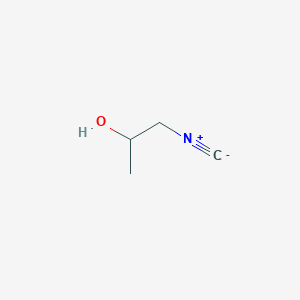
![[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate](/img/structure/B14400573.png)
![2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14400579.png)
